Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Drug Design

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate (CAS 2097873-08-8) is a polyheterocyclic sulfamoyl benzoate derivative with molecular formula C19H19NO6S2 and molecular weight 421.48 g/mol. It incorporates three distinct pharmacophoric elements within a single scaffold: a 4-methoxybenzoate ester core bearing a sulfamoyl linker at the 3-position, and a pendant ethyl chain simultaneously substituted with furan-2-yl and thiophen-3-yl rings.

Molecular Formula C19H19NO6S2
Molecular Weight 421.48
CAS No. 2097873-08-8
Cat. No. B2767129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate
CAS2097873-08-8
Molecular FormulaC19H19NO6S2
Molecular Weight421.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
InChIInChI=1S/C19H19NO6S2/c1-24-17-6-5-13(19(21)25-2)10-18(17)28(22,23)20-11-15(14-7-9-27-12-14)16-4-3-8-26-16/h3-10,12,15,20H,11H2,1-2H3
InChIKeyTXERQIBLCABTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate (CAS 2097873-08-8): Core Structural and Physicochemical Properties for Procurement Evaluation


Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate (CAS 2097873-08-8) is a polyheterocyclic sulfamoyl benzoate derivative with molecular formula C19H19NO6S2 and molecular weight 421.48 g/mol. It incorporates three distinct pharmacophoric elements within a single scaffold: a 4-methoxybenzoate ester core bearing a sulfamoyl linker at the 3-position, and a pendant ethyl chain simultaneously substituted with furan-2-yl and thiophen-3-yl rings. This compound belongs to a broader class of sulfamoylbenzoates that have demonstrated biological activity in antifungal and hematopoietic stem cell modulation contexts. [1][2] Its purity specification of ≥95% and availability as a research-grade building block position it for exploratory medicinal chemistry and chemical biology applications where multi-heterocycle topology is a design requirement.

Why In-Class Sulfamoylbenzoate Analogs Cannot Simply Substitute Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate


The sulfamoylbenzoate chemotype displays extreme sensitivity to substitution topology, as evidenced by the narrow structure–activity relationships (SAR) documented for antifungal activity against Malassezia furfur, where only methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate exhibited significant cytotoxicity among eight synthesized analogs. [1] In the hematopoietic stem cell context, the lead sulfamoyl benzoate 005A achieved its specific p18INK4C inhibitory activity through precise spatial arrangement of substituents, and even isosteric replacements would abrogate target engagement. [2] Consequently, generic procurement of any sulfamoylbenzoate congener without controlling for (a) substitution position on the central phenyl ring (3- vs. 4-), (b) presence/absence of the 4-methoxy group, (c) furan-thiophene ring substitution patterns, and (d) linker topology (ethyl vs. methyl vs. hydroxyethyl) introduces unquantified risk of losing the precise molecular recognition profile embedded in the CAS 2097873-08-8 scaffold. The evidence below provides the available quantitative and structural dimensions on which this compound departs from its closest analogs.

Quantitative Differentiation Evidence for Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate vs. Closest Structural Analogs


Positional Substitution: 3-Sulfamoyl-4-methoxy vs. 4-Sulfamoyl (Unsubstituted) Benzoate Core

The target compound positions the sulfamoyl group at the 3-position of a 4-methoxy-substituted benzoate ester. Its closest commercially available positional isomer, Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate, places the sulfamoyl at the 4-position and lacks the methoxy substituent entirely. This structural divergence creates a fundamentally different hydrogen-bonding and steric environment around the sulfamoyl moiety. In the antifungal sulfamoylbenzoate series reported by Trifonov et al., only the 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate regioisomer showed significant activity against Malassezia furfur, while compounds with alternative substitution patterns were inactive, demonstrating that the 3,5-substitution pattern on the benzoate core is a critical determinant of biological activity. [1]

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Drug Design

Oxidation State at the Ethyl Linker: Reduced (CH2-CH) vs. Hydroxylated (CH2-C-OH) Analogs

The target compound carries a fully reduced ethyl linker connecting the sulfamoyl nitrogen to the furan-thiophene methine carbon, in contrast to the closely related analog Methyl 3-{[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate (CAS 2034398-01-9), which incorporates a tertiary alcohol at the benzylic position. The hydroxy analog has a molecular weight of 437.48 g/mol (vs. 421.48 g/mol for the target) and a different molecular formula (C19H19NO7S2 vs. C19H19NO6S2). The tertiary alcohol introduces a hydrogen-bond donor (HBD) that alters logP, aqueous solubility, and metabolic vulnerability—tertiary benzylic alcohols are substrates for phase II glucuronidation and sulfation, potentially reducing metabolic stability relative to the fully reduced analog. [1]

Chemical Stability Metabolic Stability Drug Metabolism

Furan-Thiophene Ring Connectivity: 2,3-Disubstituted Ethyl vs. 2,5-Furan-Thiophene Fused Systems

The target compound presents furan-2-yl and thiophen-3-yl rings attached to a common sp3 methine carbon via an ethyl linker, maintaining both rings as independent, rotatable pharmacophoric elements. In contrast, analogs such as Methyl 3-({2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate (CAS 2034567-21-8) embed the thiophene and furan rings in a directly coupled biheteroaryl system, which restricts conformational freedom and alters the spatial presentation of the heteroatoms (O and S). The target compound's topology allows the sulfur of thiophene and oxygen of furan to independently engage distinct binding-site residues, whereas the 2,5-furan-thiophene fused comparator presents a more planar, extended π-system with altered electrostatic potential distribution. [1]

Heterocyclic Chemistry Molecular Recognition π-Stacking Interactions

Class-Level Antifungal Activity Potential: Sulfamoylbenzoate SAR Against Malassezia furfur

Although compound-specific antifungal data for CAS 2097873-08-8 have not been published, the sulfamoylbenzoate chemotype has demonstrated validated antifungal activity. Trifonov et al. (2020) reported that methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate exhibited significant cytotoxic activity against Malassezia furfur, a pathogenic yeast implicated in seborrheic dermatitis, with the activity being strictly dependent on the 3,5-substitution pattern on the benzoate ring. [1] The target compound shares the critical 3-sulfamoyl-benzoate ester core with this active lead but replaces the 3-bromo-2-nitro-5-substitution with a 3-sulfamoyl-4-methoxy pattern and substitutes the N-phenyl group with the furan-thiophene ethyl moiety. The divergent substitution precludes direct activity extrapolation, but establishes the target compound as a structurally novel candidate within a validated antifungal chemotype, offering an unexplored substitution vector for SAR expansion.

Antifungal Agents Dermatology Drug Discovery

Procurement-Driven Research and Industrial Application Scenarios for Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate


Antifungal Screening Library Expansion for Malassezia-Associated Dermatological Diseases

Based on the demonstrated antifungal activity of the sulfamoylbenzoate chemotype against Malassezia furfur [1], CAS 2097873-08-8 can serve as a structurally differentiated screening candidate to probe SAR beyond the published 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate lead. Its 3-sulfamoyl-4-methoxy substitution and furan-thiophene N-substituent represent unexplored chemical space within this validated antifungal scaffold, making it suitable for inclusion in medium-throughput antifungal susceptibility testing against M. furfur clinical isolates.

Medicinal Chemistry Scaffold-Hopping Starting Point for p18INK4C or Related Cyclin-Dependent Kinase Inhibitor Programs

Since sulfamoyl benzoate derivatives have been identified as functional inhibitors of p18INK4C, enhancing self-renewal of human long-term hematopoietic stem cells [2], the target compound offers a scaffold-hopping opportunity. Its distinct heterocyclic topology (furan/thiophene vs. the 005A lead series) may probe alternative binding modes or selectivity profiles against related CDK inhibitors, addressing the need for ex vivo HSC expansion agents with improved drug-like properties.

Chemical Biology Tool Compound for Investigating Multi-Heterocycle Pharmacophore Contributions to Membrane Permeability

The compound's balanced physicochemical profile (MW 421.48, predicted logP ~2.1 from ZINC analog [3]) and the presence of both hydrogen-bond acceptor-rich furan/thiophene rings and a single H-bond donor (sulfamoyl NH) make it a suitable probe for studying passive membrane permeability in Caco-2 or PAMPA assays, comparing the reduced linker (this compound) with its hydroxylated analog (CAS 2034398-01-9) to quantify the impact of the additional H-bond donor on permeability.

Fragment-Based or Structure-Based Drug Design Featuring Independent Heteroaryl Binding Elements

Unlike biheteroaryl-fused analogs, the target compound presents furan and thiophene rings on independent vectors from a common sp3 carbon, enabling simultaneous engagement of two discrete hydrophobic sub-pockets in a protein binding site. This topology is particularly suited for proteins with bifurcated hydrophobic clefts (e.g., certain GPCRs, kinases with allosteric sites, or bromodomains), where the three-dimensional orientation of sulfur and oxygen lone pairs can be exploited for structure-based optimization.

Quote Request

Request a Quote for Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.